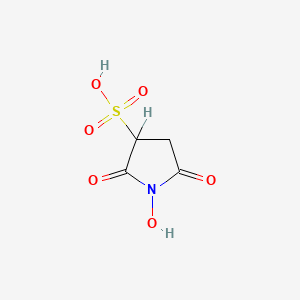

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Descripción

Propiedades

IUPAC Name |

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJXGCIPWAVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002684 | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-78-0 | |

| Record name | N-Hydroxysulfosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid (Sulfo-NHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, more commonly known as N-hydroxysulfosuccinimide or Sulfo-NHS, is a pivotal reagent in the field of bioconjugation chemistry. It is a sulfonated analogue of N-hydroxysuccinimide (NHS) and is widely utilized to facilitate the formation of stable amide bonds, primarily in the crosslinking and modification of proteins, peptides, and other biomolecules.[1] The key advantage of Sulfo-NHS over its non-sulfonated counterpart is its enhanced water solubility, which allows for conjugation reactions to be performed in aqueous environments under physiological conditions, thereby preserving the native structure and function of sensitive biomolecules.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Sulfo-NHS, with a focus on detailed experimental protocols relevant to researchers in drug development and life sciences.

Chemical and Physical Properties

Sulfo-NHS is typically available as its sodium salt, which is a white to off-white crystalline solid.[1][3] The presence of the sulfonate group significantly increases its hydrophilicity and renders it membrane-impermeable, a crucial feature for the specific labeling of cell surface proteins.[2]

Table 1: Chemical and Physical Properties of 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid and its Sodium Salt

| Property | 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | Sodium Salt |

| IUPAC Name | 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate |

| Synonyms | N-hydroxysulfosuccinimide, Sulfo-NHS | N-hydroxysulfosuccinimide sodium salt |

| CAS Number | 82436-78-0 | 106627-54-7[3] |

| Molecular Formula | C₄H₅NO₆S | C₄H₄NNaO₆S[3] |

| Molecular Weight | 195.15 g/mol | 217.13 g/mol [3] |

| Appearance | - | White to off-white powder[3] |

| Solubility | - | Soluble in water and methanol[1] |

| Melting Point | - | >300 °C[3] (decomposes) |

| Storage | - | 2-8 °C, keep dry under inert gas[3] |

Synthesis

The synthesis of Sulfo-NHS is a multi-step process that is typically performed on an industrial scale and is covered by patents. A common synthetic route involves the cyclization of a sulfonated succinic acid, followed by a reaction with hydroxylamine to form a sulfonated hydroxamic acid. This intermediate is then cyclized to yield the final Sulfo-N-hydroxysuccinimide salt. This method is described as being more direct and rapid than previous synthetic procedures. For laboratory purposes, Sulfo-NHS is almost exclusively procured from commercial suppliers.

Mechanism of Action in Bioconjugation

Sulfo-NHS is not a crosslinking agent on its own. Instead, it is used as an activator for carboxylic acids, most commonly in conjunction with a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process, known as EDC/Sulfo-NHS chemistry, converts carboxyl groups into semi-stable amine-reactive Sulfo-NHS esters. These esters then readily react with primary amines (-NH₂) present on biomolecules (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

The addition of Sulfo-NHS to the EDC reaction significantly increases the efficiency of conjugation and the stability of the active intermediate compared to using EDC alone. The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to rapid hydrolysis. Sulfo-NHS reacts with this intermediate to form a more stable Sulfo-NHS ester, which has a longer half-life and can be more selectively targeted by primary amines.

Caption: EDC/Sulfo-NHS reaction mechanism for amide bond formation.

Experimental Protocols

The following are generalized protocols for the use of Sulfo-NHS in bioconjugation. Optimization is often necessary depending on the specific molecules being conjugated.

Two-Step EDC/Sulfo-NHS Protein-Protein Conjugation

This method is ideal when one of the proteins contains both carboxyl and amine groups, as it prevents self-conjugation.

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS

-

Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Reagent (optional): 2-Mercaptoethanol, Hydroxylamine, Glycine, or Tris

-

Desalting column

Procedure:

-

Preparation of Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture. Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer immediately before use.

-

Activation of Protein #1:

-

Dissolve Protein #1 in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Add EDC to the Protein #1 solution to a final concentration of 2-10 mM.

-

Immediately add Sulfo-NHS to a final concentration of 5-25 mM.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Reagents (Crucial for Two-Step Protocol):

-

Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer. This step also serves to exchange the buffer to the optimal pH for the amine reaction.

-

Alternatively, the EDC reaction can be quenched by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes at room temperature, followed by purification.

-

-

Conjugation to Protein #2:

-

Immediately add the activated Protein #1 to a solution of Protein #2 in the Coupling Buffer. A 1:1 molar ratio is a common starting point.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction (Optional):

-

To stop the reaction and block any remaining active Sulfo-NHS esters, add a quenching reagent such as hydroxylamine, glycine, or Tris to a final concentration of 10-50 mM.

-

-

Purification of the Conjugate:

-

Remove unreacted molecules and byproducts by dialysis or size-exclusion chromatography.

-

Table 2: Typical Reagent Concentrations for Two-Step EDC/Sulfo-NHS Conjugation

| Reagent | Typical Final Concentration | Molar Ratio (relative to Protein #1) |

| Protein #1 | 1-10 mg/mL | 1 |

| EDC | 2-10 mM | 10-50x |

| Sulfo-NHS | 5-25 mM | 25-125x |

| Protein #2 | - | 1-10x |

| Quenching Reagent | 10-50 mM | - |

Cell Surface Protein Labeling

The membrane impermeability of Sulfo-NHS makes it ideal for labeling proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-Biotin)

-

Quenching Buffer: 100 mM glycine or Tris in PBS

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.

-

Resuspend cells in ice-cold PBS at a concentration of 1-25 x 10⁶ cells/mL.

-

-

Labeling Reaction:

-

Prepare the Sulfo-NHS ester labeling reagent solution immediately before use by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).

-

Add the labeling solution to the cells and incubate for 30 minutes to 1 hour at 4°C (on ice) to minimize internalization of the label.

-

-

Quenching:

-

Add the Quenching Buffer to the cells and incubate for 5-15 minutes at room temperature to stop the reaction.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess labeling reagent.

-

-

Downstream Analysis: The labeled cells are now ready for applications such as flow cytometry, microscopy, or cell lysis for protein extraction.

Caption: A generalized workflow for a two-step protein conjugation.

Applications in Drug Development

The robust and versatile nature of Sulfo-NHS chemistry makes it invaluable in various stages of drug development:

-

Antibody-Drug Conjugates (ADCs): Sulfo-NHS chemistry is used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

-

PEGylation: Attaching polyethylene glycol (PEG) to protein drugs to improve their solubility, stability, and pharmacokinetic profile.

-

Immobilization of Biomolecules: Covalently attaching proteins, antibodies, or enzymes to solid supports for use in biosensors, diagnostics, and affinity chromatography.

-

Vaccine Development: Conjugating antigens to carrier proteins to enhance their immunogenicity.

-

Protein-Protein Interaction Studies: Crosslinking interacting proteins to study their complexes and signaling pathways.

Conclusion

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid (Sulfo-NHS) is an essential tool for researchers and scientists in drug development and other life science fields. Its water solubility and efficiency in activating carboxyl groups for reaction with primary amines enable the straightforward and reliable conjugation of a wide range of biomolecules. The ability to perform these reactions in aqueous, physiological buffers is critical for maintaining the integrity of sensitive biological targets. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage Sulfo-NHS chemistry to advance their research and development efforts.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Sulfo-NHS for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of N-hydroxysulfosuccinimide (Sulfo-NHS). It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the study of cellular signaling pathways. This document details the essential characteristics of Sulfo-NHS, provides in-depth experimental protocols, and illustrates its utility in mapping protein-protein interactions.

Core Chemical Properties and Structure

N-hydroxysulfosuccinimide, commonly known as Sulfo-NHS, is a water-soluble reagent widely employed to modify carboxyl groups to amine-reactive esters.[1] Its primary function is to enhance the efficiency of carbodiimide-mediated crosslinking, such as that facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The presence of a sulfonate group on the succinimide ring imparts high water solubility, a key advantage over its non-sulfonated analog, NHS, particularly for applications in aqueous environments with sensitive biological samples.[3]

The structure of Sulfo-NHS is characterized by a succinimide ring with a hydroxyl group and a sulfonic acid sodium salt. This unique structure allows it to react with the unstable O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group, creating a more stable, amine-reactive Sulfo-NHS ester.[3]

Figure 1. Chemical Structure of Sulfo-NHS.

A summary of the key chemical and physical properties of Sulfo-NHS is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | N-hydroxysulfosuccinimide sodium salt | [4][5] |

| Synonyms | Sulfo-NHS, SNHS | [5] |

| CAS Number | 106627-54-7 | [4][5] |

| Molecular Formula | C₄H₄NNaO₆S | [4][6][7] |

| Molecular Weight | 217.13 g/mol | [4][7] |

| Appearance | White to yellowish powder | [6] |

| Solubility | Soluble in water and methanol | [6] |

| Melting Point | 250°C (decomposes) | [6] |

| Reactivity | Reacts with primary amines | [1] |

| Storage Conditions | 2-8°C, desiccated | [6] |

Mechanism of Action in Bioconjugation

Sulfo-NHS is a crucial component in "zero-length" crosslinking, a technique that creates a direct amide bond between two molecules without introducing a spacer arm.[4] The process, typically mediated by EDC, involves a two-step reaction that significantly improves conjugation efficiency and stability.

The logical workflow for EDC/Sulfo-NHS mediated crosslinking is as follows:

References

- 1. News - Sulfo-NHS: The science behind its vital role in biomedical research [zoranchem.com]

- 2. covachem.com [covachem.com]

- 3. chempep.com [chempep.com]

- 4. proteochem.com [proteochem.com]

- 5. covachem.com [covachem.com]

- 6. chembk.com [chembk.com]

- 7. n-hydroxysulfosuccinimide sodium salt | C4H4NNaO6S | CID 3520574 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Water Solubility of 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid (Sulfo-NHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, commonly known as N-hydroxysulfosuccinimide or Sulfo-NHS, and its sodium salt, are critical reagents in bioconjugation chemistry. Their primary function is to enhance the efficiency of carbodiimide-mediated coupling reactions, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The key feature of Sulfo-NHS is the presence of a sulfonate group, which imparts significant water solubility to the molecule and its subsequent activated esters. This characteristic is paramount for conjugation reactions involving biomolecules like proteins, peptides, and antibodies, which are often sensitive to the organic solvents required for their non-sulfonated analog, N-hydroxysuccinimide (NHS). This guide provides an in-depth overview of the water solubility of Sulfo-NHS, its application in experimental protocols, and the underlying chemical principles.

Water Solubility Data

In practical applications, the solubility of Sulfo-NHS is sufficient for preparing concentrated stock solutions for bioconjugation reactions. The table below summarizes the qualitative descriptions and typical working concentrations found in various sources.

| Parameter | Value/Description | Source(s) |

| Qualitative Solubility | Water-soluble, Soluble in methanol and water.[2][3] Excellent solubility in aqueous solutions.[4] | [2][3][4] |

| Typical Concentration in Aqueous Buffers for Sulfo-NHS Esters | 5 - 10 mg/mL | N/A |

| Typical Molar Concentration for Sulfo-NHS Esters | ~10 mM | N/A |

It is important to note that while Sulfo-NHS itself is very water-soluble, the solubility of the resulting Sulfo-NHS esters can vary depending on the nature of the molecule to which it is conjugated. However, the presence of the sulfonate group generally preserves or increases the water-solubility of the modified molecule.[5]

Experimental Protocols

General Protocol for Determining Water Solubility of an Organic Salt

While a specific protocol for determining the water solubility of 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid was not found, a general method for organic salts can be adapted. This typically involves preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid sodium salt

-

Deionized or distilled water

-

Vials or test tubes

-

Magnetic stirrer and stir bars or a shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of the Sulfo-NHS sodium salt to a known volume of water in a vial at a constant temperature (e.g., 25 °C).

-

Stir or agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove a known volume of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample is recommended.

-

Quantify the concentration of the dissolved Sulfo-NHS in the supernatant. This can be done by a suitable analytical method such as UV-Vis spectrophotometry (measuring absorbance at a characteristic wavelength) or HPLC, using a pre-established calibration curve.

-

Express the solubility in desired units, such as mg/mL or mol/L.

Protocol for EDC/Sulfo-NHS Mediated Amine Coupling

This protocol describes a common two-step procedure for crosslinking a carboxyl-containing molecule to an amine-containing molecule.

Materials:

-

Molecule with a carboxyl group (Molecule A)

-

Molecule with a primary amine group (Molecule B)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column

Procedure:

Step 1: Activation of Carboxyl Groups

-

Dissolve Molecule A in Activation Buffer.

-

Add EDC and Sulfo-NHS to the solution of Molecule A. A common molar excess is 2-10 fold of EDC and 5-10 fold of Sulfo-NHS over the concentration of Molecule A.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 2: Coupling to Amine Groups

-

Optional: To remove excess EDC and byproducts, the activated Molecule A can be purified using a desalting column equilibrated with Coupling Buffer. This is recommended to prevent unwanted side reactions if Molecule B also contains carboxyl groups.

-

Add the activated Molecule A solution to a solution of Molecule B in Coupling Buffer.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Optional: Quench the reaction by adding a quenching solution to consume any unreacted Sulfo-NHS esters.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted molecules and byproducts.

Visualizations

EDC/Sulfo-NHS Coupling Reaction Mechanism

Caption: EDC/Sulfo-NHS two-step coupling reaction mechanism.

Experimental Workflow for Protein Labeling

Caption: Workflow for protein labeling using EDC and Sulfo-NHS.

References

An In-depth Technical Guide to the Membrane Permeability of Sulfo-NHS Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the membrane permeability of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) reagents, a critical factor in their application for targeted biomolecule labeling. A thorough understanding of this property is paramount for the design and execution of precise and reproducible experiments in proteomics, drug development, and cellular biology.

Core Principles: The Decisive Role of the Sulfonate Group

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for covalently labeling proteins and other biomolecules containing primary amines, such as the N-terminus of polypeptides and the side chain of lysine residues.[1][2] The reaction results in the formation of a stable amide bond.[2] The key differentiator for cell-based applications is the reagent's ability to traverse the plasma membrane.

Sulfo-NHS esters are modified with a negatively charged sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring.[2][] This modification is the primary determinant of their physicochemical properties and dictates their use in specific biological contexts. The presence of this charged group renders Sulfo-NHS reagents highly water-soluble and, crucially, impermeable to the cell membrane .[1][2][] The hydrophobic lipid bilayer of the cell membrane effectively repels the charged Sulfo-NHS molecule, preventing its passive diffusion into the cytoplasm.[2][4] This characteristic makes Sulfo-NHS esters the reagents of choice for applications requiring the specific labeling of cell surface proteins.[1][5]

In stark contrast, their non-sulfonated counterparts, NHS esters, are hydrophobic and can readily permeate the cell membrane.[1][2] This property makes them suitable for labeling intracellular proteins but problematic when the experimental goal is to exclusively target the cell surface proteome.[2][6]

Comparative Analysis: Sulfo-NHS vs. NHS Esters

The choice between Sulfo-NHS and NHS esters is dictated by the specific experimental objective. The following table summarizes their key distinguishing features.

| Feature | Sulfo-NHS Ester | NHS Ester |

| Water Solubility | High; readily dissolves in aqueous buffers.[1][] | Generally low; often requires an organic co-solvent like DMSO or DMF.[1] |

| Membrane Permeability | Impermeable to the cell membrane.[1][2][7] | Permeable to the cell membrane.[1][2] |

| Primary Application | Cell surface labeling.[1][7] | Intracellular and general protein labeling.[1] |

| Reaction Environment | Can be performed entirely in aqueous buffers, preserving protein structure.[1][] | Often requires the addition of organic solvents, which may affect protein stability.[1] |

| Hydrolysis Half-life (pH 7) | Hours.[1] | 4-5 hours.[1][8] |

| Hydrolysis Half-life (pH 8.6) | Minutes.[1][8] | 10 minutes.[8] |

Quantitative Insights into Labeling Efficiency and Stability

While direct quantification of membrane permeability is not extensively reported, comparative studies on labeling efficiency provide indirect evidence of their distinct localizations. One study comparing NHS-LC-biotin and sulfo-NHS-LC-biotin for labeling bovine aortic endothelial cells found that at the same concentration, NHS-LC-biotin resulted in slightly more biotinylation of total cellular proteins.[1] Furthermore, the biotin label introduced by NHS-LC-biotin had a significantly longer half-life within the cells (38.0 hours) compared to that of sulfo-NHS-LC-biotin (10.8 hours).[1] This suggests that while NHS esters might label more broadly and persist longer internally, Sulfo-NHS esters provide a more accurate and time-sensitive snapshot of the accessible cell surface proteome.[1]

Experimental Protocols

General Protocol for Cell Surface Protein Labeling with Sulfo-NHS Reagents

This protocol provides a general guideline for labeling cell surface proteins on live cells in suspension.[2]

Materials:

-

Cells in suspension (1-25 x 10⁶ cells/mL)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Sulfo-NHS ester reagent (e.g., Sulfo-NHS-Biotin)

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[9][10] Resuspend the cells in ice-cold PBS at a concentration of 1-25 x 10⁶ cells/mL.[2][10]

-

Reagent Preparation: Immediately before use, prepare the Sulfo-NHS ester solution by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL or a 10 mM stock solution).[2][9] These reagents are susceptible to hydrolysis and should not be stored in solution.[1]

-

Labeling Reaction: Add the freshly prepared Sulfo-NHS ester solution to the cell suspension.[1] A common final concentration is in the range of 2-5 mM.[1] Incubate the reaction for 30 minutes to 1 hour at 4°C (on ice) or room temperature.[2] Incubation at 4°C is often preferred to minimize the internalization of labeled proteins.[2]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 5-15 minutes at room temperature or on ice.[1][2] The primary amines in the quenching buffer will react with and consume any excess Sulfo-NHS ester.

-

Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove excess reagent and quenching buffer.[9][10]

-

Downstream Processing: The labeled cells are now ready for subsequent applications such as cell lysis, protein extraction, and analysis.

Experimental Workflow to Verify Membrane Impermeability

To experimentally confirm the membrane impermeability of a Sulfo-NHS reagent, a comparative study with its membrane-permeable NHS analog can be performed.[4] This protocol uses Western blotting to detect the labeling of a known cell surface protein and a known cytosolic protein.

Objective: To demonstrate that a Sulfo-NHS crosslinker (e.g., Sulfo-SMCC) selectively labels cell surface proteins, while its NHS counterpart (e.g., SMCC) labels both cell surface and intracellular proteins.[4]

Materials:

-

Adherent cells cultured in appropriate vessels

-

Sulfo-SMCC (dissolved in aqueous buffer like PBS)

-

SMCC (dissolved in DMSO to create a stock solution)

-

Ice-cold PBS

-

Quenching Buffer (e.g., Tris or glycine)

-

Cell Lysis Buffer

-

Protein Quantification Assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Primary antibodies specific for a cell surface protein and a cytosolic protein

-

Appropriate HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Grow cells to a suitable confluency in culture plates.

-

Crosslinker Preparation: Prepare fresh working solutions of Sulfo-SMCC in PBS and SMCC in PBS (diluted from a DMSO stock).[4]

-

Cell Treatment: Wash cells with ice-cold PBS. Incubate one set of cells with the Sulfo-SMCC solution, another with the SMCC solution, and a control group with buffer only for 30-60 minutes at 4°C.[4]

-

Quenching: Stop the reaction by adding quenching buffer.[4]

-

Cell Lysis: Wash the cells with PBS and then lyse them to extract total protein.[4]

-

Protein Quantification: Determine the protein concentration for each lysate.[4]

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.[4]

-

Transfer the proteins to a membrane.[4]

-

Probe the membrane with primary antibodies against the cell surface and cytosolic proteins.[4]

-

Incubate with the appropriate secondary antibody.[4]

-

Detect the protein bands using a chemiluminescent substrate.[4]

-

Expected Results:

-

Sulfo-SMCC treated cells: A shift in the molecular weight (indicating labeling/crosslinking) will be observed for the cell surface protein, but not for the cytosolic protein.[4]

-

SMCC treated cells: A molecular weight shift will be observed for both the cell surface and the cytosolic proteins.[4]

-

Untreated control cells: No molecular weight shift will be observed for either protein.[4]

Visualizing Key Processes and Relationships

The following diagrams illustrate the fundamental chemical reaction, a typical experimental workflow for cell surface labeling, and the logical flow for verifying membrane impermeability.

Caption: Chemical reaction of a Sulfo-NHS ester with a primary amine on a protein.

Caption: Experimental workflow for labeling cell surface proteins with Sulfo-NHS reagents.

Caption: Logical workflow for comparing the membrane permeability of Sulfo-NHS and NHS reagents.

Conclusion

The defining characteristic of Sulfo-NHS reagents is their impermeability to the cell membrane, a direct consequence of the negatively charged sulfonate group. This property makes them indispensable tools for the specific labeling and analysis of cell surface proteins. For researchers and drug development professionals aiming to investigate the extracellular proteome, receptor-ligand interactions, or the surface expression of therapeutic targets, Sulfo-NHS esters are the superior choice over their membrane-permeable NHS counterparts. The provided protocols and conceptual diagrams serve as a robust foundation for the successful application of these powerful reagents in a variety of research contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. store.sangon.com [store.sangon.com]

- 10. store.sangon.com [store.sangon.com]

Introduction to Amine-Reactive Crosslinkers

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Amine-reactive crosslinkers are crucial chemical tools in modern life sciences and the development of pharmaceuticals, facilitating the covalent linking of two or more molecules.[1] These reagents are designed with at least two reactive groups that specifically target primary amines (-NH₂). In biological contexts, primary amines are abundantly available at the N-terminus of protein polypeptide chains and on the side chains of lysine residues.[1][2][3] This high reactivity allows for the stable conjugation of a wide array of biomolecules, including proteins, peptides, and antibodies.[1] The applications of amine-reactive crosslinkers are diverse, ranging from the study of protein-protein interactions to the construction of advanced antibody-drug conjugates (ADCs).[1][4]

The fundamental chemistry of amine-reactive crosslinkers is based on the nucleophilic character of primary amines.[1] The lone pair of electrons on the nitrogen atom of a primary amine readily attacks an electrophilic center within the crosslinker, leading to the formation of a stable covalent bond.[1] The most commonly utilized classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes.[1][5]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on the nature of their reactive groups and the characteristics of their spacer arms.[6]

Based on Reactive Groups:

-

Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules containing the same functional group (e.g., amine-to-amine).[6][2][7][8] They are well-suited for creating intramolecular crosslinks, studying protein-protein interactions, and forming protein polymers.[6][7][9]

-

Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups, which allows for controlled, sequential (two-step) conjugations.[6][7][8][10] This approach minimizes the formation of undesirable self-conjugation or polymerization byproducts.[2][8][9][10] A common configuration for a heterobifunctional crosslinker is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.[6][11]

Based on Spacer Arm Characteristics:

The spacer arm is the component that connects the two reactive ends of the crosslinker. Its properties are a critical factor in the design of an experiment.[6]

-

Length: The length of the spacer arm dictates the distance between the two conjugated molecules.[6] Different lengths can be employed to investigate the proximity of interacting proteins.[6]

-

Cleavability: Some crosslinkers feature cleavable spacer arms, which contain linkages like disulfide bonds (cleaved by reducing agents) or esters (cleaved by hydrolysis).[6] This feature is particularly advantageous for applications such as the mass spectrometry-based identification of crosslinked peptides or the controlled release of drugs from antibody-drug conjugates (ADCs).[6]

-

Solubility: The chemical structure of a crosslinker determines its solubility. Water-soluble crosslinkers, which often contain sulfonate groups (sulfo-NHS esters), are ideal for reactions in aqueous buffers without the need for organic solvents and are generally impermeable to cell membranes.[6][12] In contrast, water-insoluble crosslinkers can permeate cell membranes, making them suitable for intracellular crosslinking.[6][11]

Common Amine-Reactive Chemistries

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1][6][13][14] The reaction occurs through nucleophilic acyl substitution, where a primary amine attacks the carbonyl carbon of the NHS ester. This results in the release of N-hydroxysuccinimide (NHS) as a byproduct and the formation of a stable amide linkage.[1][6][11][13] This reaction is most efficient in a neutral to slightly alkaline pH range (pH 7.2-9.0).[6][11] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can lower the crosslinking efficiency.[6][11]

Imidoesters

Imidoesters represent another class of amine-reactive crosslinkers. They react with primary amines to form amidine bonds. This reaction is favored at a more alkaline pH, typically between 8 and 10.[6] A key characteristic of the resulting amidine bond is that it is protonated and positively charged at physiological pH, which can help in preserving the native charge of the modified protein.[6]

Aldehydes

Aldehydes react with primary amines to form a Schiff base (an imine bond).[4][9] This initial bond can then be reduced to a stable secondary amine using a reducing agent such as sodium cyanoborohydride.[4][9] This two-step process offers a degree of control over the conjugation.[9]

Quantitative Data of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is a critical step in experimental design. The following tables summarize the properties of some common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Homobifunctional NHS Ester Crosslinkers

| Crosslinker | Full Name | MW (Da) | Spacer Arm (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| DSS | Disuccinimidyl suberate | 368.35 | 11.4 | No | No | Yes |

| BS³ | Bis(sulfosuccinimidyl) suberate | 572.43 | 11.4 | No | Yes | No |

| DSG | Disuccinimidyl glutarate | 326.26 | 7.7 | No | No | Yes |

| DSP | Dithiobis(succinimidyl propionate) | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |

| DTSSP | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | 608.51 | 12.0 | Yes (Disulfide) | Yes | No |

| DSSO | Disuccinimidyl sulfoxide | 388.35 | 10.3 | Yes (MS-cleavable) | No | Yes |

Data compiled from sources[5][15][16][17].

Heterobifunctional Crosslinkers

| Crosslinker | Full Name | MW (Da) | Spacer Arm (Å) | Reactive Group A | Reactive Group B | Cleavable? | Water-Soluble? |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 | NHS ester | Maleimide | No | No |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 | Sulfo-NHS ester | Maleimide | No | Yes |

Data compiled from sources.

Experimental Protocols

Protocol 1: In-Vitro Crosslinking of Purified Proteins using DSS

This protocol is suitable for identifying protein-protein interactions using a homobifunctional NHS ester crosslinker like DSS.[13]

Materials:

-

Purified protein complex (1 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

DSS (Disuccinimidyl suberate)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE analysis reagents

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[6]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM.

-

Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.25-5 mM).[6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSS.[2] Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 2: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional crosslinker.[2]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[6]

-

Sulfo-SMCC

-

Thiol-containing drug

-

Anhydrous DMSO or DMF[6]

-

Desalting column[6]

-

Conjugation buffer (e.g., PBS, pH 6.5-7.5)[6]

Procedure:

-

Antibody Activation (Amine Reaction): a. Prepare a stock solution of Sulfo-SMCC in anhydrous DMSO or DMF.[6] b. Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[6] c. Incubate for 30-60 minutes at room temperature.[6] d. Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.[6]

-

Drug Conjugation (Sulfhydryl Reaction): a. Immediately add the thiol-containing drug to the activated antibody solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: a. Purify the resulting antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted drug and other byproducts.

Applications in Research and Drug Development

Amine-reactive crosslinkers are versatile reagents with a broad range of applications.

-

Protein-Protein Interactions: Homobifunctional crosslinkers are widely used to stabilize and identify protein-protein interactions within complexes or even within living cells.[6][11]

-

Antibody-Drug Conjugates (ADCs): Heterobifunctional crosslinkers are fundamental in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[2][4]

-

Surface Immobilization: These crosslinkers are used to immobilize proteins and other biomolecules onto surfaces for applications such as biosensors and immunoassays.[2][4]

-

Biomaterial Engineering: In tissue engineering, amine-reactive crosslinkers are employed to modify and functionalize polymers and hydrogels, enhancing their biocompatibility and promoting cell growth.[4]

-

Protein Labeling: They are used to attach fluorescent dyes, biotin, or other tags to proteins for detection and analysis.[4][18]

Conclusion

Amine-reactive crosslinkers are powerful and indispensable tools in modern biological research and drug development.[6] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[6] By carefully selecting the appropriate crosslinker and optimizing the reaction parameters, researchers can effectively label, conjugate, and analyze a wide range of biomolecules to advance scientific knowledge and develop novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Crosslinking Reagents | Fisher Scientific [fishersci.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

The Role of N-hydroxysulfosuccinimide (Sulfo-NHS) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysulfosuccinimide (Sulfo-NHS) is a critical reagent in the field of bioconjugation, enabling the stable and efficient linkage of biomolecules. Its unique properties, particularly its enhanced water solubility, have made it an indispensable tool for creating antibody-drug conjugates (ADCs), developing diagnostic assays, and studying protein interactions. This technical guide provides an in-depth exploration of the core principles of Sulfo-NHS chemistry, its applications, and detailed protocols for its use in the laboratory.

Core Principles of Sulfo-NHS Chemistry

Sulfo-NHS is an amine-reactive compound that is most commonly used in conjunction with a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The primary role of Sulfo-NHS is to convert carboxyl groups (-COOH) into more stable, amine-reactive intermediates, thereby significantly increasing the efficiency of amide bond formation.[1][2]

The key advantage of Sulfo-NHS over its non-sulfonated analog, N-hydroxysuccinimide (NHS), lies in the presence of a sulfonate group (-SO₃⁻) on its N-hydroxysuccinimide ring.[3][4] This charged group imparts high water solubility to the molecule and to the subsequent active ester intermediate.[][6] This property is particularly advantageous in bioconjugation reactions, as it allows for procedures to be conducted in fully aqueous buffers, which helps to preserve the native structure and function of proteins.[] Furthermore, the negative charge renders Sulfo-NHS and its esters membrane-impermeable, making it the reagent of choice for specifically labeling cell surface proteins.[3][4][7]

The Two-Step EDC/Sulfo-NHS Reaction Mechanism

The conjugation process using EDC and Sulfo-NHS is a two-step reaction:

-

Activation of Carboxyl Groups: EDC activates a carboxyl group on a molecule (e.g., a protein or a solid support) to form a highly reactive but unstable O-acylisourea intermediate.[8][9][10] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and lower the conjugation efficiency.[8][9]

-

Formation of a Semi-Stable Sulfo-NHS Ester: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[9][10][11] This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea intermediate, allowing for a longer reaction window and, if desired, the removal of excess EDC and byproducts before the addition of the amine-containing molecule.[9][11] This two-step approach is particularly beneficial when the amine-containing molecule also has carboxyl groups, as it prevents unwanted self-polymerization.[9][12]

-

Amide Bond Formation: The Sulfo-NHS ester readily reacts with a primary amine (-NH₂) on the target molecule, such as the side chain of a lysine residue or the N-terminus of a protein, to form a stable covalent amide bond.[13][14] The Sulfo-NHS is released as a byproduct.[4]

Key Applications of Sulfo-NHS in Bioconjugation

The unique properties of Sulfo-NHS make it suitable for a wide range of applications in research and drug development:

-

Antibody and Protein Labeling: Sulfo-NHS chemistry is widely used to attach labels such as fluorophores, biotin, and enzymes to antibodies and other proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[14][15]

-

Antibody-Drug Conjugate (ADC) Development: The formation of stable amide bonds is crucial in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[15]

-

Protein-Protein Crosslinking: Homobifunctional crosslinkers containing two Sulfo-NHS esters can be used to study protein-protein interactions.

-

Immobilization of Biomolecules: Proteins, peptides, and nucleic acids can be covalently attached to surfaces, such as microplates, beads, or biosensors, for various analytical and preparative applications.[12][16]

-

Cell Surface Protein Labeling: Due to its membrane impermeability, Sulfo-NHS is the ideal reagent for selectively labeling proteins on the exterior of living cells, allowing for the study of the cell surface proteome.[4][7][17]

Data Presentation: Reaction Parameters and Stability

The efficiency of Sulfo-NHS-mediated bioconjugation is influenced by several factors, including pH, temperature, and the molar ratio of reagents. The stability of the Sulfo-NHS ester is also a critical consideration.

Table 1: Recommended Reaction Conditions for EDC/Sulfo-NHS Coupling

| Parameter | Activation Step (EDC + Sulfo-NHS) | Coupling Step (Sulfo-NHS Ester + Amine) | Rationale |

| pH | 4.5 - 7.2 (Optimal: 4.7 - 6.0)[2][6][11] | 7.0 - 8.5 (Optimal: 7.2 - 8.0)[6][13][18] | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, while the reaction of the Sulfo-NHS ester with primary amines is favored at neutral to slightly basic pH. |

| Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[6][9][11] | PBS (Phosphate-Buffered Saline)[6][13] | MES is a non-amine, non-carboxylate buffer, which prevents interference during the activation step. PBS is a suitable non-amine buffer for the coupling reaction. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[13] |

| Temperature | Room Temperature[6] | Room Temperature or 4°C[4][7] | Reactions are typically carried out at room temperature for convenience. Incubation at 4°C can be used to slow down the reaction and minimize potential degradation of sensitive biomolecules. |

| Reaction Time | 15 - 30 minutes[6][12][16] | 30 minutes - 2 hours[4][7][16] | The activation step is relatively rapid. The coupling reaction time can be adjusted to optimize conjugation efficiency. |

Table 2: Molar Ratios of Reagents for Protein Conjugation

| Reagent | Recommended Molar Excess | Notes |

| EDC | 2- to 10-fold molar excess over the protein with the carboxyl group.[19] | The optimal ratio should be determined empirically, as a large excess can lead to protein cross-linking and aggregation.[8] |

| Sulfo-NHS | 2- to 5-fold molar excess over EDC.[19] | A higher concentration of Sulfo-NHS relative to EDC helps to drive the formation of the more stable Sulfo-NHS ester and improve coupling efficiency.[11] |

| Molecule to be Conjugated | 1- to 20-fold molar excess over the activated protein. | The optimal ratio depends on the desired degree of labeling and the specific molecules being conjugated. |

Table 3: Hydrolysis Half-life of NHS and Sulfo-NHS Esters

| pH | Half-life of NHS Esters | Half-life of Sulfo-NHS Esters |

| 7.0 | 4 - 5 hours[1][6][11] | Hours[7] |

| 8.0 | 1 hour[1][6][11] | - |

| 8.6 | 10 minutes[1][6][11] | Minutes[7] |

Note: The hydrolysis rate is temperature-dependent, with lower temperatures increasing the stability of the esters.

Experimental Protocols

The following are detailed methodologies for common applications of Sulfo-NHS in bioconjugation.

Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the conjugation of a protein with available carboxyl groups (Protein #1) to a protein with available primary amines (Protein #2).

Materials:

-

Protein #1 (to be activated)

-

Protein #2 (containing primary amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[20]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[6]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[8]

-

Desalting Columns

Procedure:

-

Preparation of Proteins:

-

Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

-

Dissolve Protein #2 in Coupling Buffer to the desired concentration.

-

Ensure both protein solutions are free of amine-containing buffers and stabilizers like Tris or glycine.

-

-

Activation of Protein #1:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add EDC to the Protein #1 solution to a final concentration of 2-4 mM.[21]

-

Add Sulfo-NHS to the Protein #1 solution to a final concentration of 5-10 mM.[21] A common starting point is to add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS per 1 mL of protein solution.[1][6][20]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6][10][21]

-

-

Removal of Excess Reagents (Optional but Recommended):

-

To prevent unwanted reactions with Protein #2, remove excess EDC and Sulfo-NHS from the activated Protein #1 solution.

-

This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[21]

-

-

Conjugation to Protein #2:

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.[6][11] Hydroxylamine will hydrolyze unreacted Sulfo-NHS esters, regenerating the original carboxyl group.[11] Alternatively, Tris or glycine can be used to cap any remaining active sites.[6][11]

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and unreacted proteins by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Protocol 2: Cell Surface Protein Labeling with a Sulfo-NHS Ester Reagent

This protocol provides a general method for labeling proteins on the surface of living cells with a Sulfo-NHS ester, such as Sulfo-NHS-Biotin.

Materials:

-

Adherent or suspension cells

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

-

Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Quenching Buffer: 100 mM glycine or Tris in PBS

-

Ice-cold PBS

Procedure:

-

Cell Preparation:

-

Adherent cells: Wash the cells three times with ice-cold PBS to remove any amine-containing components of the culture medium.[4]

-

Suspension cells: Pellet the cells by centrifugation at a low speed, discard the supernatant, and wash the cell pellet three times by resuspending in ice-cold PBS and re-pelleting.[4]

-

Resuspend the final cell pellet in PBS to a concentration of 1-25 x 10⁶ cells/mL.[4]

-

-

Labeling Reaction:

-

Immediately before use, prepare the Sulfo-NHS ester solution by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).[4]

-

Add the Sulfo-NHS ester solution to the cell suspension.

-

Incubate for 30 minutes to 1 hour at 4°C (on ice) or at room temperature.[4] Incubation at 4°C is recommended to minimize the internalization of the label by endocytosis.[4]

-

-

Quenching the Reaction:

-

Stop the labeling reaction by adding the Quenching Buffer to the cells.

-

Incubate for 5-15 minutes at room temperature.[4]

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess labeling reagent and byproducts. For suspension cells, this involves centrifugation and resuspension.

-

-

Downstream Analysis:

-

The labeled cells are now ready for downstream applications, such as cell lysis for immunoprecipitation of biotinylated proteins, or analysis by flow cytometry if a fluorescent Sulfo-NHS ester was used.

-

Conclusion

Sulfo-NHS has firmly established itself as a cornerstone reagent in bioconjugation. Its enhanced water solubility and membrane impermeability provide significant advantages over traditional NHS esters, particularly for applications involving sensitive proteins and cell surface labeling. By understanding the underlying chemistry and optimizing reaction conditions, researchers, scientists, and drug development professionals can effectively leverage Sulfo-NHS to create robust and reliable bioconjugates for a wide array of biological and therapeutic applications.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. store.sangon.com [store.sangon.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. covachem.com [covachem.com]

- 14. News - Sulfo-NHS: The science behind its vital role in biomedical research [zoranchem.com]

- 15. nbinno.com [nbinno.com]

- 16. proteochem.com [proteochem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Sulfo-NHS

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysulfosuccinimide (Sulfo-NHS) is a critical reagent in bioconjugation, enabling the formation of stable amide bonds between molecules. Its water-solubility makes it a preferred choice for reactions in aqueous environments, common in protein and antibody labeling, and drug development. However, the efficacy of Sulfo-NHS is intrinsically linked to its stability. This guide provides a comprehensive overview of the stability and optimal storage conditions for Sulfo-NHS, alongside detailed experimental protocols and reaction pathways to ensure its successful application in your research.

Core Concepts: Understanding Sulfo-NHS Instability

The primary mode of degradation for Sulfo-NHS in aqueous solutions is hydrolysis. The ester linkage in the Sulfo-NHS molecule is susceptible to nucleophilic attack by water, leading to the regeneration of N-hydroxysulfosuccinimide and the corresponding carboxylic acid. This hydrolysis is highly dependent on pH, with the rate significantly increasing with rising pH. Temperature also plays a role, with higher temperatures accelerating the degradation process.

The sulfonated nature of Sulfo-NHS enhances its water solubility compared to its non-sulfonated counterpart, N-hydroxysuccinimide (NHS).[1][2] While this property is advantageous for many biological applications, it also means that Sulfo-NHS is more readily exposed to aqueous environments where hydrolysis can occur.

Quantitative Stability Data

The stability of Sulfo-NHS is most critically affected by the pH of the aqueous solution it is in. The following tables summarize the available quantitative data on the stability of NHS and Sulfo-NHS esters. While specific data for the Sulfo-NHS molecule itself is limited, the data for NHS esters and a long-chain Sulfo-NHS biotin derivative provide a strong indication of its stability profile.

Table 1: Half-life of NHS Esters in Aqueous Solution at Room Temperature

| pH | Half-life |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| > 8.5 | Rapid Hydrolysis |

Data sourced from multiple references providing consistent values.[1][3][4][5][6]

Table 2: Hydrolysis Half-life of Sulfo-NHS-LC-Biotin in Aqueous Solution

| pH | Half-life |

| < 6.5 | > 2 hours |

| > 8.0 | < 15 minutes |

This data for a Sulfo-NHS derivative indicates a similar trend of decreasing stability with increasing pH.[7]

Recommended Storage and Handling Conditions

To ensure the long-term activity of Sulfo-NHS, it is imperative to adhere to strict storage and handling protocols.

Table 3: Recommended Storage and Handling of Solid Sulfo-NHS

| Condition | Recommendation | Rationale |

| Temperature | Store at 4°C for short-term storage. For long-term storage, -20°C is recommended.[7][8] | Minimizes the rate of any potential degradation reactions. |

| Atmosphere | Store in a desiccated environment. The use of a desiccator or storage with desiccant packs is essential.[8] | Sulfo-NHS is highly sensitive to moisture, which will lead to hydrolysis even in its solid state over time. |

| Container | Keep in a tightly sealed container. | Prevents the ingress of atmospheric moisture. |

| Handling | Before opening, allow the container to equilibrate to room temperature.[8] | Prevents condensation of moisture from the air onto the cold powder. |

Aqueous Solutions of Sulfo-NHS

Stock solutions of Sulfo-NHS in aqueous buffers are not recommended for storage due to rapid hydrolysis.[9] It is critical to prepare solutions immediately before use. If a stock solution in an organic solvent is necessary, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, though these should also be prepared fresh and used promptly.

Chemical Reaction Pathway and Experimental Workflow

Sulfo-NHS is most commonly used in a two-step bioconjugation process in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

EDC/Sulfo-NHS Bioconjugation Pathway

The following diagram illustrates the chemical reaction pathway for the EDC/Sulfo-NHS mediated coupling of a carboxyl group to a primary amine.

Caption: EDC/Sulfo-NHS reaction pathway for amide bond formation.

Typical Two-Step Bioconjugation Workflow

The following diagram outlines a typical experimental workflow for a two-step bioconjugation reaction using EDC and Sulfo-NHS.

Caption: A typical two-step bioconjugation experimental workflow.

Experimental Protocols

Protocol 1: General Two-Step EDC/Sulfo-NHS Coupling

This protocol provides a general procedure for conjugating a carboxyl-containing molecule to an amine-containing molecule.[10]

Materials:

-

Carboxyl-containing molecule

-

Amine-containing molecule

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5

-

Desalting columns or dialysis equipment

Procedure:

-

Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer to the desired concentration. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the carboxyl-containing molecule solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl-containing molecule. d. Incubate the reaction for 15-30 minutes at room temperature.

-

Removal of Excess Reagents (Optional but Recommended): a. To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column or dialysis against the Coupling Buffer.

-

Conjugation to Amines: a. If purification was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Add the amine-containing molecule to the activated molecule solution. The molar ratio will depend on the desired degree of conjugation. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining active esters. b. Incubate for 15 minutes at room temperature.

-

Purification of the Conjugate: a. Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or an appropriate chromatography method.

Protocol 2: Assessing the Stability of Sulfo-NHS in Aqueous Buffers

This protocol outlines a method to quantify the stability of Sulfo-NHS under different pH and temperature conditions. The method is based on the quantification of remaining Sulfo-NHS over time using Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection.[11]

Materials:

-

Sulfo-NHS

-

Aqueous buffers of various pH values (e.g., pH 5, 6, 7, 8, 9)

-

HILIC column

-

HPLC system with a UV detector

-

Temperature-controlled incubator or water bath

Procedure:

-

Preparation of Sulfo-NHS Solutions: a. Prepare a stock solution of Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO) at a high concentration. b. For each pH condition to be tested, dilute the Sulfo-NHS stock solution into the respective aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Prepare these solutions immediately before starting the time course.

-

Incubation: a. Aliquot the Sulfo-NHS/buffer solutions for each time point to avoid repeated sampling from the same tube. b. Incubate the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

-

Time Course Sampling: a. At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot from each condition and immediately quench the hydrolysis by freezing it in liquid nitrogen or adding a quenching agent if compatible with the analytical method. Store samples at -80°C until analysis. The time point "0" should be taken immediately after adding the Sulfo-NHS to the buffer.

-

Quantification by HILIC-UV: a. Set up the HILIC-HPLC system. A suitable method would involve a zwitterionic HILIC column with an isocratic mobile phase of acetonitrile and an aqueous ammonium acetate buffer.[11] b. Set the UV detector to a wavelength where Sulfo-NHS has a strong absorbance (e.g., around 260 nm). c. Generate a standard curve using known concentrations of freshly prepared Sulfo-NHS. d. Analyze the samples from the time course experiment. e. Quantify the amount of remaining Sulfo-NHS at each time point by comparing the peak area to the standard curve.

-

Data Analysis: a. Plot the concentration of Sulfo-NHS versus time for each condition (pH and temperature). b. Calculate the half-life (t½) of Sulfo-NHS for each condition by fitting the data to a first-order decay curve.

Conclusion

The stability of Sulfo-NHS is a critical factor for the success of bioconjugation reactions. By understanding its susceptibility to hydrolysis, particularly at neutral to alkaline pH, and by adhering to strict storage and handling procedures, researchers can ensure the high reactivity and efficacy of this important reagent. The provided protocols and reaction pathway information serve as a comprehensive resource for the effective use of Sulfo-NHS in a variety of research and development applications. Always remember to prepare aqueous solutions of Sulfo-NHS immediately before use to maximize the yield and reproducibility of your conjugation experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. store.sangon.com [store.sangon.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

An In-depth Technical Guide to N-Hydroxysulfosuccinimide Sodium Salt (Sulfo-NHS), CAS Number 106627-54-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS), a key reagent in bioconjugation and drug development.

Introduction

N-Hydroxysulfosuccinimide sodium salt, commonly known as Sulfo-NHS, is a water-soluble reagent extensively utilized in biochemistry and molecular biology for the covalent modification of biomolecules. Its primary application is in conjunction with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to convert carboxyl groups into amine-reactive Sulfo-NHS esters.[1][2] This process facilitates the formation of stable amide bonds between molecules, a cornerstone of bioconjugation techniques. The introduction of a sulfonate group on the N-hydroxysuccinimide ring imparts water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that could potentially denature proteins or other sensitive biomolecules.

Physicochemical Properties

The fundamental properties of Sulfo-NHS are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value | References |

| CAS Number | 106627-54-7 | [3][1][2][4][5] |

| Molecular Formula | C₄H₄NNaO₆S | [3][2][5] |

| Molecular Weight | 217.13 g/mol | [2][5] |

| Appearance | White solid/powder | [2] |

| Solubility | Soluble in water and PBS (pH 7.2) up to 10 mg/mL. Also soluble in organic solvents like DMSO and DMF. | [1][4] |

| pKa | 6.0 | [4] |

| Storage Conditions | 4°C, protected from moisture. | [2] |

Core Application: EDC/Sulfo-NHS Mediated Amide Bond Formation

The most prominent application of Sulfo-NHS is to enhance the efficiency of EDC-mediated coupling reactions. This "zero-length" crosslinking method creates a direct amide bond between a carboxyl group and a primary amine without introducing a spacer arm.

The EDC/Sulfo-NHS reaction proceeds in two sequential steps, which can be performed as a one-pot or a two-step procedure. This two-step mechanism allows for greater control over the conjugation process and minimizes undesirable side reactions.[6]

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient under acidic conditions (pH 4.5-6.0).[7]

-

Formation of a Semi-Stable Sulfo-NHS Ester: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate, thereby increasing the overall efficiency of the conjugation reaction.[6][8]

-

Amine Reaction and Amide Bond Formation: The Sulfo-NHS ester readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing Sulfo-NHS as a byproduct. This step is most efficient at a slightly alkaline pH (7.2-8.5).[9]

The stability of the Sulfo-NHS ester intermediate is a critical factor influencing the yield of the conjugation reaction. The following tables summarize key quantitative data related to reaction conditions and stability.

Table 1: Half-life of NHS/Sulfo-NHS Ester Hydrolysis

| pH | Temperature | Half-life | References |

| 7.0 | 0°C | 4-5 hours | [9] |

| 8.6 | 4°C | 10 minutes | [9] |

| 7.0 | Aqueous Solution | Hours | [9] |

| 9.0 | Aqueous Solution | Minutes | [9] |

Table 2: Recommended Molar Ratios for EDC/Sulfo-NHS Reactions

| Reagent | Recommended Molar Ratio (Reagent:Carboxyl Group) | Purpose | References |

| EDC | 2-10 fold excess | Ensures efficient activation of the carboxylic acid. | [7] |

| Sulfo-NHS | 2-5 fold excess | Stabilizes the active intermediate, improving coupling efficiency. | [7] |

| Amine-containing Molecule | 1-20 fold excess over carboxyl-containing molecule | Drives the reaction towards the desired product. | [7] |

Table 3: Optimal pH for Reaction Steps

| Reaction Step | Optimal pH Range | Recommended Buffers | References |

| Carboxyl Activation (EDC/Sulfo-NHS) | 4.5 - 6.0 | MES | [7][9] |

| Amine Coupling (to Sulfo-NHS ester) | 7.2 - 8.5 | PBS, Borate, Bicarbonate/Carbonate | [9] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are generalized protocols for protein-protein conjugation and the labeling of a protein with a small molecule using EDC/Sulfo-NHS chemistry.

This protocol describes the conjugation of a carboxyl-containing protein (Protein 1) to an amine-containing protein (Protein 2).

Methodology:

-

Reagent Preparation:

-

Dissolve Protein 1 (containing carboxyl groups) in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 1-10 mg/mL.[10]

-

Dissolve Protein 2 (containing primary amines) in a coupling buffer (e.g., PBS, pH 7.2-7.5).

-

Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in activation buffer or water.

-

-

Activation of Protein 1:

-

Add EDC and Sulfo-NHS to the Protein 1 solution to final concentrations of approximately 2-4 mM and 5-10 mM, respectively.[11] A typical starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein.[12]

-

Incubate the reaction mixture for 15-30 minutes at room temperature.[7][11]

-

-

Conjugation to Protein 2:

-

Optional but recommended: Remove excess EDC and byproducts from the activated Protein 1 solution using a desalting column equilibrated with the coupling buffer.

-

Add the activated Protein 1 solution to the Protein 2 solution.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11][12]

-

-

Quenching and Purification:

This protocol outlines the conjugation of an amine-containing cytotoxic drug to the carboxyl groups of an antibody.

Methodology:

-

Reagent Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in an activation buffer (e.g., 0.1 M MES, pH 6.0).

-

Dissolve the amine-containing drug-linker in a suitable solvent (e.g., DMSO).

-

Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer or water.

-

-

Antibody Activation:

-

Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature.

-

Remove excess activation reagents using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.4).

-

-

Conjugation:

-

Immediately add the drug-linker solution to the activated antibody solution. A typical starting point is a 5- to 10-fold molar excess of the drug-linker over the antibody.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching, Purification, and Characterization:

-

Quench the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50 mM.

-

Purify the final ADC to remove any unconjugated drug-linker and aggregated antibody using a suitable method like size-exclusion chromatography (SEC).

-

Characterize the purified ADC to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency using techniques like LC-MS.[10]

-

Troubleshooting

Low yields or other unexpected outcomes in EDC/Sulfo-NHS coupling reactions can arise from several factors. The following table summarizes common issues, their potential causes, and recommended solutions.

| Problem | Potential Cause | Recommended Solution | References |

| Low or No Conjugation Yield | Inactive EDC or Sulfo-NHS due to hydrolysis. | Use fresh reagents. Allow vials to equilibrate to room temperature before opening to prevent moisture condensation. Store desiccated at -20°C or 4°C as recommended. | [7][13] |

| Suboptimal pH for activation or coupling steps. | Perform carboxyl activation at pH 4.5-6.0 (e.g., in MES buffer). Perform amine coupling at pH 7.2-8.5 (e.g., in PBS buffer). | [1][7] | |

| Presence of competing nucleophiles in buffers. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates. | [7][13] | |

| Hydrolysis of the Sulfo-NHS ester intermediate. | Perform the conjugation step immediately after activation. Consider conducting the reaction at 4°C for a longer duration to slow hydrolysis. | [7][13] | |

| Precipitation of Protein/Conjugate | High degree of modification leading to insolubility. | Reduce the molar excess of the activated molecule in the reaction. | [7] |

| Incorrect buffer conditions affecting protein stability. | Ensure the protein is in a buffer that maintains its stability and solubility throughout the reaction. | [7] | |

| High protein concentration. | Reduce the concentration of the protein to minimize intermolecular crosslinking and aggregation. | ||

| Incomplete Removal of Unconjugated Reagents | Inefficient purification method. | Use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cut-off (MWCO) membrane for purification. | [7] |

Characterization of Sulfo-NHS Conjugates

Proper characterization is essential to confirm the successful conjugation and to determine the properties of the final product.

-